Designated Intermediate for TSHR Agonist Synthesis vs. Unsubstituted Core
2-Amino-N-benzyl-6-methoxybenzamide has a defined and patented role as a synthetic precursor to oxo-hydroquinazoline TSHR agonists, a function for which the common analog 2-amino-6-methoxybenzamide (CAS 1591-38-4, lacking the N-benzyl group) is not reported or claimed [1]. The N-benzyl group is explicitly part of the pharmacophore that transitions to the final active structures, making its presence structurally mandatory for this synthetic route.
| Evidence Dimension | Patented Synthetic Utility |
|---|---|
| Target Compound Data | Disclosed as a reactant leading to TSHR agonists (oxo-hydroquinazolines) in patent US8741259B2. |
| Comparator Or Baseline | 2-Amino-6-methoxybenzamide (CAS 1591-38-4): No patent claim for TSHR agonist synthesis. |
| Quantified Difference | Qualitative difference: The target compound is a specified intermediate; the core analog is not. |
| Conditions | Patent disclosure for pharmaceutical synthesis. |
Why This Matters
For any project aiming to synthesize or study patented TSHR agonists, 2-amino-N-benzyl-6-methoxybenzamide is a mandatory intermediate, whereas generic 2-amino-6-methoxybenzamide cannot substitute to access the same final compounds.
- [1] Gershengorn, M. C., et al. Low molecular weight thyroid stimulating hormone receptor (TSHR) agonists. US Patent 8,741,259 B2, issued June 3, 2014. View Source
